REACTION_CXSMILES
|
[Na].S([O-])([O-])(=O)=O.O[NH3+:8].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+].[Br:17][C:18]1[CH:29]=[C:22]2[C:23]([O:25]C(=O)[NH:27][C:21]2=[CH:20][CH:19]=1)=O.[C:30](#[N:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O>[Br:17][C:18]1[CH:19]=[CH:20][C:21]([NH2:27])=[C:22]([C:23]2[O:25][N:8]=[C:30]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[N:37]=2)[CH:29]=1 |f:1.2.3,4.5.6,^1:0|
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
sulfonated N,N-dibutyloleamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added a little at a time
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 60° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture was again heated to 90° C
|
Type
|
STIRRING
|
Details
|
After two hours' stirring at that temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered off with suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
redispersed in 1200 ml of water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at that temperature for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The filter residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1)C1=NC(=NO1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |